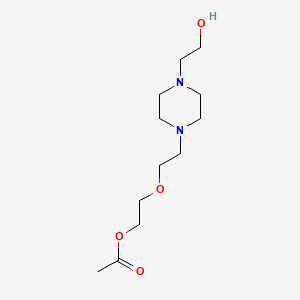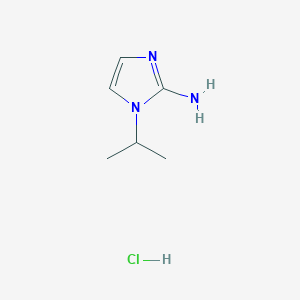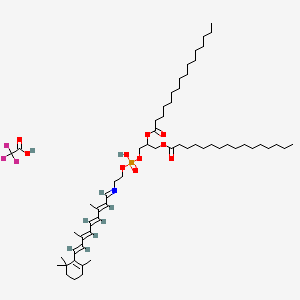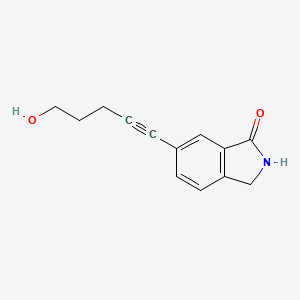
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is a chemical compound with a unique structure that includes a hydroxypentynyl group attached to a dihydroisoindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an alkyne with an aryl or vinyl halide. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets. The hydroxypentynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
類似化合物との比較
Similar Compounds
6-(5-Hydroxypent-1-ynyl)pyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of an isoindolone core.
5-[2-(5-Hydroxypent-1-ynyl)phenyl]pent-4-yn-1-ol: Contains a phenyl ring and additional alkyne groups.
Uniqueness
6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is unique due to its combination of a hydroxypentynyl group and a dihydroisoindolone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
6-(5-hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H13NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1,3,7,9H2,(H,14,16) |
InChIキー |
JBUNDTHGDXLXDG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)C#CCCCO)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




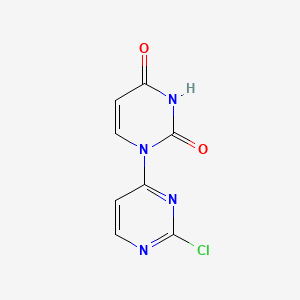
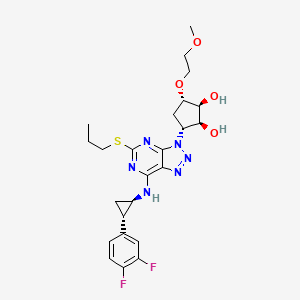
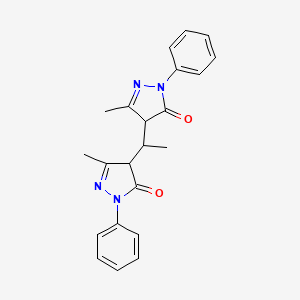

![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
